N-Methyl-4-methyldiphenhydramine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO.HI/c1-16-10-12-18(13-11-16)19(17-8-6-5-7-9-17)21-15-14-20(2,3)4;/h5-13,19H,14-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMLFMFQMCOJPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921951 | |
| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-73-4 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(4-methylphenyl)phenylmethoxy]-, iodide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116169-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-methyldiphenhydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Advanced Synthetic Strategies for N Methyl 4 Methyldiphenhydramine
Methodologies for the Quaternization of Tertiary Amine Precursors
The primary method for synthesizing N-Methyl-4-methyldiphenhydramine is through the quaternization of its tertiary amine precursor, 4-methyldiphenhydramine. nih.govnih.gov This reaction, known as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org
Alkylation Reactions Utilizing Methyl Halides
The synthesis of this compound is achieved by the methylation of the corresponding tertiary amine, 4-methyldiphenhydramine. nih.govnih.gov This alkylation is typically carried out using a methyl halide, such as methyl chloride. google.com The reaction involves the nucleophilic attack of the tertiary amine's nitrogen atom on the methyl halide, leading to the formation of the quaternary ammonium cation with the halide as the counter-ion. wikipedia.org
The general scheme for this reaction is as follows:
Reactants: 4-methyldiphenhydramine (tertiary amine) and a methyl halide (e.g., methyl chloride).
Product: this compound (quaternary ammonium salt).
Mechanism: The reaction proceeds via an SN2 mechanism. wikipedia.org
The choice of methyl halide can influence the reaction rate, with alkyl iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted, including the solvent, temperature, pressure, and molar ratio of reactants.
Solvent: Polar solvents are typically used to facilitate the Menshutkin reaction. wikipedia.org However, processes have been developed to carry out the quaternization in the absence of a solvent, which can reduce by-product formation. google.comgoogle.com In some cases, a minimal amount of solvent may be added near the end of the reaction to maintain fluidity. google.com
Temperature and Pressure: The reaction can be performed at temperatures ranging from 50°C to 140°C. google.com Operating at elevated pressures (e.g., 12 to 65 bar) can help to keep the alkyl halide dissolved in the reaction mixture, thereby reducing viscosity. google.com
Molar Ratio of Reactants: An excess of the quaternizing agent, the methyl halide, is generally used to ensure the complete conversion of the tertiary amine. google.com Molar ratios of tertiary amine to alkyl halide can range from 1:1.3 to 1:2.9. google.com
Continuous vs. Batch Processing: Both batch and continuous processes have been described for the quaternization of tertiary amines. Continuous processes, often utilizing tubular reactors, can offer advantages in terms of safety, efficiency, and energy consumption. google.comaidic.it In one example of a continuous process for a similar reaction, a residence time of 3 hours at 100°C and 20 bar pressure was employed. google.com
The table below summarizes key parameters for optimizing the quaternization reaction.
| Parameter | Condition | Rationale |
| Solvent | Polar solvent or solvent-free | To facilitate the reaction or reduce by-products. wikipedia.orggoogle.com |
| Temperature | 50°C - 140°C | To control reaction rate. google.com |
| Pressure | 12 - 65 bar | To maintain the alkyl halide in solution and reduce viscosity. google.com |
| Molar Ratio (Amine:Halide) | 1:1.3 to 1:2.9 | To ensure complete reaction of the tertiary amine. google.com |
| Process Type | Batch or Continuous | Continuous processing can improve efficiency and safety. google.comaidic.it |
Synthesis of Radiolabeled this compound Derivatives
Radiolabeled derivatives of this compound are valuable tools in biomedical research, particularly for receptor binding studies. nih.govmdpi.com Tritium (B154650) ([³H]) is a commonly used radionuclide for this purpose due to its favorable properties. mdpi.com
Tritium Labeling for Radioligand Development
[³H]-(+)-N-methyl-4-methyldiphenhydramine has been synthesized for use as a quaternary radioligand for the histamine (B1213489) H₁-receptor. nih.govnih.gov The synthesis involves the methylation of the tertiary analogue, (+)-4-methyldiphenhydramine, using a tritiated methylating agent. nih.govnih.gov This method introduces the tritium label into the N-methyl group of the molecule.
The specific activity of the resulting radioligand is an important characteristic. For example, [³H]-(+)-N-methyl-4-methyldiphenhydramine has been synthesized with a high specific activity of 83 Ci/mmol. nih.govnih.gov
Purification Techniques for Labeled Compounds
After synthesis, the radiolabeled compound must be purified to remove any unreacted precursors and radiochemical impurities. nih.gov The presence of such impurities can interfere with experimental results and lead to an unnecessary radiation burden in biological assays. nih.gov
A variety of purification methods can be employed, including:
High-Voltage Electrophoresis: This technique has been successfully used to purify [³H]-(+)-N-methyl-4-methyldiphenhydramine. nih.govnih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC), solid-phase extraction (SPE), size exclusion chromatography (SEC), and ion-exchange chromatography (IEC) are common methods for purifying radiopharmaceuticals. nih.govsci-hub.se For instance, HPLC has been used for the analysis and purification of diphenhydramine (B27) and its derivatives. researchgate.net
Liquid-Liquid Extraction (LLE): This is another technique that can be used for purification. nih.gov
The choice of purification method depends on the specific properties of the radiolabeled compound and the impurities present. nih.gov
Preparation of this compound Related Impurities and Analogues for Research
The synthesis of impurities and analogues of this compound is important for various research applications, including the development of analytical methods and structure-activity relationship studies. 4-Methyldiphenhydramine itself is considered an impurity of other related compounds, such as orphenadrine (B1219630) and dimenhydrinate. nih.govpharmaffiliates.comncats.io
The synthesis of analogues can involve modifications to different parts of the molecule. For example, a series of derivatives of 4-methyldiphenhydramine have been synthesized and evaluated as potential quaternary radioligands for the histamine H₁-receptor. nih.gov The synthesis of these analogues would likely follow similar chemical principles to the synthesis of this compound, with variations in the starting materials to introduce the desired structural changes. The study of such analogues helps in understanding the structural requirements for biological activity. wikipedia.org
Pharmacological Characterization of N Methyl 4 Methyldiphenhydramine at the Molecular Level
The initial characterization of a ligand's interaction with its receptor involves determining its binding affinity and selectivity. These parameters provide fundamental insights into the compound's potency and its potential for off-target effects.
Histamine (B1213489) H1 Receptor Binding Affinity and Selectivity
The affinity of a ligand for its receptor is a measure of how tightly it binds. This is typically quantified by the dissociation constant (Kd) or the affinity constant (Ka), where a lower Kd and a higher Ka indicate a stronger binding affinity.
Studies utilizing radiolabeled N-Methyl-4-methyldiphenhydramine, specifically [3H]-(+)-N-methyl-4-methyldiphenhydramine, have enabled the characterization of its binding to H1 receptors in tissue homogenates. In washed homogenates of guinea-pig cerebellum, the compound demonstrated a high affinity for the histamine H1 receptor, with a determined affinity constant (Ka) of 1.14 ± 0.03 x 10⁹ M⁻¹. nih.govnih.gov The dissociation constant (Kd), which is the reciprocal of Ka, can be calculated from this value.
Table 1: H1 Receptor Binding Affinity of this compound in Guinea-Pig Cerebellum
| Parameter | Value | Source |
| Affinity Constant (Ka) | 1.14 ± 0.03 x 10⁹ M⁻¹ | nih.govnih.gov |
| Dissociation Constant (Kd) | Approximately 0.88 nM | Calculated |
Note: The Dissociation Constant (Kd) is calculated as 1/Ka.
Species-Specific Receptor Binding Profiles (e.g., Guinea-Pig vs. Rat Brain)
The binding affinity of this compound to the H1 receptor has been shown to vary between species. While it exhibits high affinity in the guinea-pig brain, its affinity is notably lower in the rat brain. Specifically, in the rat cerebral cortex, the affinity constant (Ka) was determined to be 1.4 x 10⁸ M⁻¹. nih.govnih.gov This difference highlights structural or conformational variations in the H1 receptor between these species.
Table 2: Species-Specific H1 Receptor Binding Affinity of this compound
| Species | Tissue | Affinity Constant (Ka) | Dissociation Constant (Kd) | Source |
| Guinea-Pig | Cerebellum | 1.14 x 10⁹ M⁻¹ | Approx. 0.88 nM | nih.govnih.gov |
| Rat | Cerebral Cortex | 1.4 x 10⁸ M⁻¹ | Approx. 7.14 nM | nih.govnih.gov |
Note: The Dissociation Constant (Kd) is calculated as 1/Ka.
Evaluation of Binding Selectivity Against Other Histamine Receptor Subtypes
Currently, there is a lack of specific published data detailing the binding affinity of this compound for other histamine receptor subtypes (H2, H3, and H4). While it is established as a potent H1 receptor ligand, comprehensive selectivity profiling against the other subtypes remains to be fully elucidated in the scientific literature. General studies on H1 receptor antagonists suggest that selectivity can vary widely, but specific values for this particular compound are not available.
Kinetic Analysis of this compound-Receptor Interactions
Beyond static binding affinity, understanding the kinetics of a ligand-receptor interaction, including how quickly a ligand binds (association rate) and how long it remains bound (dissociation rate), provides a more dynamic picture of its pharmacological activity.
Association Rate Constant (k1) Determinations
Dissociation Rate Constant (k-1) and Half-Life (t1/2) Measurements
Similarly, specific experimental values for the dissociation rate constant (k-1) and the half-life (t1/2) of the this compound-H1 receptor complex have not been reported in publicly accessible research.
Temperature Dependence of Binding Kinetics and Activation Energies
The binding of this compound to its primary target, the histamine H1-receptor, is a temperature-dependent process. Studies on the thermodynamics of antagonist binding to H1-receptors indicate that temperature variations can influence the affinity and kinetics of this interaction. While specific activation energy values for this compound are not extensively documented in publicly available literature, the principles of thermodynamic analysis in drug-receptor binding provide a framework for understanding these effects.
A thermodynamic approach to drug antagonism reveals that the affinity of antihistamines can be altered by varying experimental temperatures. nih.gov For instance, the binding of structurally related compounds to their receptors often involves changes in enthalpy (ΔH) and entropy (ΔS), which collectively determine the Gibbs free energy of binding (ΔG) and thus the binding affinity (Ka). The activation energy (Ea) for the association and dissociation of the ligand-receptor complex is a critical parameter that governs the rates of these processes. A lower activation energy implies a faster rate of binding and dissociation.
Exploration of Secondary Binding Sites and Non-Specific Interactions
Identification of Non-Muscarinic Binding Sites for this compound
Beyond its high-affinity interaction with histamine H1-receptors, evidence suggests that this compound can also interact with other binding sites. Research utilizing the radiolabeled form of the compound, [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), has identified a secondary, non-muscarinic binding site in guinea-pig cerebellum. nih.gov
This secondary site exhibits a lower affinity for [3H]-QMDP, with an approximate affinity constant (Ka) of 1.5 x 10⁷ M⁻¹. nih.gov This interaction accounts for a small fraction, around 4%, of the total binding of 1 nM [3H]-QMDP. nih.gov The primary binding to H1-receptors in the same tissue is significantly stronger, with an affinity constant of 1.14 x 10⁹ M⁻¹. nih.gov While the physiological relevance of this secondary site remains to be fully elucidated, its existence is an important consideration in pharmacological studies to ensure the specific measurement of H1-receptor interactions.
Strategies for Mitigating Non-Specific Binding in Assays
In radioligand binding assays, non-specific binding can obscure the accurate characterization of the intended receptor interaction. For this compound, where the proportion of non-specific binding of its radiolabeled form can range from 15-45%, implementing strategies to minimize this is crucial. nih.gov
Several general strategies can be employed to mitigate non-specific binding:
Use of a competing ligand: The most common method to determine non-specific binding is to include a high concentration of an unlabeled ligand that has high affinity for the target receptor. In the case of H1-receptor binding assays with [3H]-QMDP, mepyramine is often used for this purpose. nih.gov
Optimization of assay conditions: Adjusting the pH and ionic strength of the assay buffer can help reduce non-specific interactions. For instance, increasing the salt concentration can shield charged surfaces and reduce electrostatic-based non-specific binding.
Inclusion of blocking agents: Additives such as bovine serum albumin (BSA) can be included in the buffer to saturate non-specific binding sites on the assay apparatus and biological membranes.
Use of surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that contribute to non-specific binding of lipophilic compounds to surfaces. nih.gov
By carefully applying these techniques, researchers can enhance the signal-to-noise ratio in binding assays and obtain more reliable data on the specific interactions of this compound with its target receptors.
Influence of Ionic Environment on this compound Binding
The ionic composition of the microenvironment can significantly modulate the binding of ligands to their receptors. The interaction of this compound with histamine H1-receptors is sensitive to the presence of both monovalent and divalent cations.
Effects of Monovalent Cations (e.g., Li+, Na+, K+, Cs+)
Monovalent cations have been shown to inhibit the binding of [3H]-QMDP to histamine H1-receptors in homogenates of guinea-pig cerebellum. nih.gov The order of potency for this inhibition is Li⁺ = Na⁺ > K⁺ > Cs⁺ = Rb⁺. nih.gov
The following table summarizes the inhibitory concentrations (IC50) for some monovalent cations:
| Cation | IC50 (mM) |
| Li⁺ | 39 |
| Na⁺ | Not explicitly stated, but equipotent to Li⁺ |
| K⁺ | 132 |
Data sourced from Treherne et al. (1989) nih.gov
The Hill coefficients for the inhibition curves of Li⁺ and Na⁺ were less than 1, suggesting a complex interaction mechanism. nih.gov Notably, Na⁺ ions have a differential effect on the binding of different H1-receptor antagonists, being more effective against [3H]-QMDP binding than against the binding of [3H]-mepyramine. nih.gov
Effects of Divalent Cations
Divalent cations also exhibit an inhibitory effect on the binding of [3H]-QMDP to histamine H1-receptors. nih.gov The potency of this inhibition varies significantly among different divalent cations.
The table below presents the IC50 values for a range of divalent cations:
| Cation | IC50 (µM) |
| Hg²⁺ | 5 |
| Cd²⁺ | 17 |
| Zn²⁺ | 41 |
| Ni²⁺ | Intermediate potency |
| Co²⁺ | Intermediate potency |
| Mn²⁺ | Intermediate potency |
| Ca²⁺ | 12,000 (12 mM) |
| Mg²⁺ | 34,000 (34 mM) |
Data sourced from Treherne et al. (1989) nih.gov
The most potent inhibitors are heavy metal ions like Hg²⁺, Cd²⁺, and Zn²⁺, with IC50 values in the micromolar range. nih.gov In contrast, physiologically relevant divalent cations such as Ca²⁺ and Mg²⁺ are much weaker inhibitors, with IC50 values in the millimolar range. nih.gov The Hill coefficients for the inhibition by Hg²⁺, Cd²⁺, and Zn²⁺ were greater than 1, while for other divalent cations, they were less than 1, indicating different modes of interaction. nih.gov
Structure Activity Relationship Sar and Structural Biology of N Methyl 4 Methyldiphenhydramine Analogues
Conformational Requirements for H1 Receptor Antagonism
The effectiveness of H1 receptor antagonists like N-Methyl-4-methyldiphenhydramine is highly dependent on their three-dimensional shape and the orientation of key chemical groups.
The diaryl motif, consisting of a phenyl group and a 4-methylphenyl group in this compound, is a critical feature for binding to the H1 receptor. For effective antagonism, these two aromatic rings must adopt a non-coplanar orientation. This skewed, three-dimensional conformation allows the molecule to fit into a specific hydrophobic pocket within the receptor. nih.gov This pocket is formed by amino acid residues such as T112, I115, N198, F199, F424, W428, and F432. nih.gov The non-planar arrangement of the aryl groups is a common characteristic among many potent H1 antagonists, suggesting a fundamental requirement for optimal receptor interaction. nih.govnih.gov
The amine group is another essential component for H1 receptor antagonism. In tertiary amines like 4-methyldiphenhydramine, the nitrogen atom is typically protonated at physiological pH, carrying a positive charge. This charged amine forms a crucial salt bridge with the highly conserved aspartate residue (D107) in the third transmembrane domain of the H1 receptor. nih.gov This ionic interaction is a universal feature for the binding of many aminergic ligands to their receptors and is considered indispensable for high-affinity binding. nih.gov Furthermore, a hydrogen bond may form between the nitrogen atom of the dimethylamino group and a tyrosine residue (Y431), further stabilizing the ligand-receptor complex. nih.gov The protonation state of the amine is therefore critical; studies on the H1 receptor's natural ligand, histamine (B1213489), show that its monocationic form is preferred for binding to the active receptor state. nih.gov
Impact of Quaternization on Receptor Binding and Selectivity
Quaternization, the process of converting the tertiary amine in 4-methyldiphenhydramine to the quaternary ammonium (B1175870) salt in this compound, introduces a permanent positive charge on the nitrogen atom. This modification significantly alters the compound's pharmacological properties.
This compound is the quaternary ammonium derivative of the tertiary amine, 4-methyldiphenhydramine. nih.govwikipedia.org The permanent positive charge on the quaternary nitrogen generally enhances its affinity for the H1 receptor. For instance, tritiated (+)-N-methyl-4-methyldiphenhydramine ([³H]-QMDP) binds with high affinity to H1-receptors in guinea-pig cerebellum homogenates. nih.gov This is consistent with the crucial role of the positive charge in anchoring the ligand to the receptor's D107 residue. nih.gov While both the tertiary precursor and the quaternary analogue can bind to the H1 receptor, the permanent charge of the quaternary compound can lead to more persistent binding. nih.govnih.gov
| Compound | Class | Key Structural Feature | Receptor Binding Characteristic |
| 4-Methyldiphenhydramine | Tertiary Amine | Protonatable nitrogen atom | Forms ionic bond with H1 receptor upon protonation. nih.gov |
| This compound | Quaternary Ammonium Salt | Permanent positive charge on nitrogen | Binds with high affinity to H1 receptors. nih.gov |
| Antihistamine | Generation | Antimuscarinic Potency (pA2) | H1 over Muscarinic Selectivity Rank |
| Diphenhydramine (B27) | First | 6.2 nih.gov | Low nih.govnih.gov |
| Desloratadine | Second | 6.4 nih.gov | Moderate nih.gov |
| Hydroxyzine | First | 4.8 nih.gov | Low nih.gov |
| Cetirizine | Second | No effect at 100 µM nih.gov | High nih.gov |
| Fexofenadine | Second | No effect at 10 µM nih.gov | High nih.gov |
| Loratadine | Second | No effect at 10 µM nih.gov | High nih.gov |
Stereochemical Investigations of this compound Activity
The benzhydryl carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms). nih.govfda.gov Stereochemistry plays a vital role in the interaction with the H1 receptor, which is itself a chiral entity. Pharmacological studies often reveal that one enantiomer is significantly more active than the other. For instance, a radiolabeled version of the (+)-enantiomer of this compound, [³H]-(+)-N-methyl-4-methyldiphenhydramine, has been synthesized and used as a specific radioligand to study H1-receptors, indicating its high affinity and utility in receptor binding assays. nih.gov This implies that the receptor can stereoselectively distinguish between the enantiomers. Such stereoselectivity is a common feature in H1-antagonist binding, where the precise three-dimensional arrangement of the pharmacophore is necessary for optimal interaction with the receptor's binding site. nih.gov
Antihistaminic Activity of Individual Enantiomers
Chirality plays a pivotal role in the antihistaminic activity of diphenhydramine derivatives. The introduction of a methyl group at the 4-position of one of the phenyl rings in diphenhydramine creates a chiral center, leading to the existence of two enantiomers: (+) and (-)-N-Methyl-4-methyldiphenhydramine.
Research has demonstrated that the antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives can vary significantly between enantiomers. wikipedia.org Studies involving the quaternization of these derivatives further highlight the importance of the asymmetric center in their pharmacological profile. wikipedia.org For instance, the (+)-enantiomer of this compound, specifically the tritiated form [³H]-(+)-N-methyl-4-methyldiphenhydramine ([³H]-QMDP), has been synthesized and utilized as a high-affinity radioligand for the histamine H1-receptor. nih.govnih.gov This indicates a stereoselective preference of the receptor for the (+)-isomer.
The binding affinity of [³H]-QMDP to H1-receptors in guinea-pig cerebellum has been determined to be high, with an affinity constant (Ka) of 1.14 ± 0.03 x 10⁹ M⁻¹. nih.govnih.gov This high affinity underscores the potent interaction of the (+)-enantiomer with the receptor.
Role of Asymmetric Centers in Receptor Interaction
The asymmetric center in this compound analogues is a critical determinant of their interaction with the histamine H1 receptor. The spatial arrangement of the substituents around this chiral carbon dictates the molecule's ability to fit into the receptor's binding pocket.
Molecular modeling studies have shown that the conformation of the molecule, influenced by the stereochemistry at the asymmetric center, affects the distances between key pharmacophoric groups. nih.gov These groups, such as the two aromatic rings and the dialkylaminoethyl side chain, must adopt a specific orientation to achieve optimal binding to the receptor.
The quaternization of the nitrogen atom in diphenhydramine derivatives, as in this compound, further influences receptor interaction. wikipedia.org The resulting permanent positive charge on the nitrogen can enhance binding to anionic sites within the receptor. The affinity of [³H]-QMDP is consistent across different brain regions in the guinea pig, such as the cerebellum, cerebral cortex, and hippocampus, although it is lower in the rat cerebral cortex. nih.govnih.gov This suggests potential species-specific differences in the H1-receptor binding pocket.
Computational Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new molecules and understanding the key structural features required for a desired pharmacological effect. sciforum.netsciforum.net
Quantitative Descriptors for Molecular Lipophilicity and Their Correlation with Activity
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical property influencing the pharmacokinetic and pharmacodynamic behavior of drugs, including antihistamines. Quantitative descriptors of molecular lipophilicity are used in QSAR models to predict how this property affects antihistaminic activity.
Studies have shown that the retention of antihistamines on certain chromatography columns, which can be correlated with their protein binding, is strongly dependent on hydrophobicity. nih.gov Descriptors such as the water-accessible surface area of all hydrophobic atoms (FASA_H) have been identified as structural determinants for the kinetic binding parameters of antihistamines. researchgate.net
However, the relationship is not always linear. An increase in hydrophobicity can sometimes lead to decreased antihistamine activity. sciforum.net A highly lipid-soluble drug might be more readily absorbed into lipid tissues, reducing its concentration at the cellular receptor. sciforum.net Therefore, a balance between hydrophilicity and lipophilicity is often necessary for optimal activity.
Application of Fragmental and Atom-Based Methods in Predicting Activity
Fragmental and atom-based methods are computational approaches that dissect a molecule into smaller fragments or individual atoms to calculate descriptors that can predict biological activity. These methods are integral to many QSAR studies.
In the context of antihistamines, these methods are used to generate a wide range of descriptors that encode steric, electronic, and hydrophobic information. sciforum.netmdpi.com For example, a study involving 90 active and 250 inactive compounds used the MODESLAB methodology to calculate 91 descriptors related to antihistamine activity. sciforum.netsciforum.net Linear discriminant analysis was then employed to identify a combination of eight molecular descriptors that could effectively discriminate between active and inactive compounds. sciforum.net
These models can have high predictive power, with one study reporting a prediction coefficient of 82.19% for determining compounds with antihistamine activity. sciforum.net Such models, which can be based on two-dimensional or three-dimensional molecular representations, are powerful tools in the rational design of novel antihistamine agents. nih.govmdpi.com
Table of Research Findings on this compound and Analogues
| Compound/Analogue | Key Finding | Reference |
|---|---|---|
| (+)-N-Methyl-4-methyldiphenhydramine ([³H]-QMDP) | High affinity radioligand for the histamine H1-receptor with a Ka of 1.14 x 10⁹ M⁻¹ in guinea-pig cerebellum. | nih.govnih.gov |
| Optically active diphenhydramine derivatives | Antihistaminic and anticholinergic activities are dependent on the specific enantiomer. | wikipedia.org |
| Quaternized diphenhydramine derivatives | Quaternization and the asymmetric center play a significant role in receptor interaction. | wikipedia.org |
| General Antihistamines | Retention on α1-acid glycoprotein (B1211001) HPLC column correlates with hydrophobicity. | nih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diphenhydramine |
| (+)-N-Methyl-4-methyldiphenhydramine |
| [³H]-(+)-N-methyl-4-methyldiphenhydramine ([³H]-QMDP) |
Advanced Research Methodologies and Analytical Techniques for N Methyl 4 Methyldiphenhydramine
Radioligand Binding Assay Development and Refinements
Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor. sygnaturediscovery.com For N-Methyl-4-methyldiphenhydramine, these assays are pivotal in determining its affinity and selectivity for receptors like the histamine (B1213489) H1-receptor. The development of its tritiated form, [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), has enabled detailed receptor binding studies. nih.gov
Filter-based assays represent a common and efficient method for separating receptor-bound radioligand from the unbound fraction. nih.gov This technique involves incubating the radiolabeled ligand (e.g., [3H]-QMDP) with a source of receptors, such as tissue homogenates or cell membranes, followed by rapid vacuum filtration. giffordbioscience.com The use of glass fiber filters treated with polyethylenimine (PEI) is a significant refinement. nih.gov PEI, a cationic polymer, coats the filters with positive charges, which reduces the non-specific binding of the positively charged radioligand to the negatively charged filter matrix. nih.govsigmaaldrich.com This reduction in background noise is critical for obtaining accurate measurements of specific binding, especially when working with low receptor densities or low-affinity ligands. nih.gov
The general procedure involves incubating the receptor preparation with the radioligand and a competing unlabeled compound in a multi-well plate format (e.g., 96-well). giffordbioscience.com The reaction is terminated by rapid filtration through the PEI-treated filters, followed by washing with ice-cold buffer to remove unbound ligand. giffordbioscience.com The radioactivity trapped on the filters, representing the bound ligand, is then quantified using a scintillation counter. giffordbioscience.comnih.gov This method has been successfully applied to a wide range of receptors, including muscarinic and histamine receptors, demonstrating its versatility and reliability. nih.gov
While filter-based assays are rapid and suitable for high-throughput applications, gel-filtration chromatography offers an alternative method for separating bound from free ligand. nih.govnih.gov In this technique, the incubation mixture is passed through a column containing a porous gel matrix. The larger receptor-ligand complexes are excluded from the pores and elute more quickly (in the void volume), while the smaller, free ligand molecules enter the pores and have a longer retention time.
Comparative studies have shown that for several types of receptors, the specific binding measured by the PEI-filter technique is comparable to that measured by gel filtration, often showing 84-110% of the specific binding. nih.gov This indicates that the filter assay provides a nearly quantitative recovery of the receptor-ligand complex. While gel filtration can be very accurate, it is generally more time-consuming and less amenable to the high-throughput screening formats that are often required in drug discovery. nih.gov The filtration method, particularly in a 96-well or 384-well plate format, offers a significant advantage in terms of speed and cost-effectiveness without a substantial compromise in data quality. sigmaaldrich.comnih.gov
A study on [3H]-QMDP binding to histamine H1-receptors in guinea-pig cerebellum homogenates reported an affinity constant (Ka) of 1.14 x 10⁹ M⁻¹. nih.gov The proportion of non-specific binding, a key parameter evaluated in these assays, was in the range of 15-45%, underscoring the importance of optimized assay conditions to maximize the specific signal. nih.gov
Table 1: Comparison of Assay Methodologies for Receptor-Ligand Binding
| Feature | Filter-Based Assay (PEI-Treated) | Gel-Filtration Assay |
| Principle | Rapid filtration to separate bound from free ligand. | Size exclusion chromatography. |
| Speed | High-throughput, rapid. giffordbioscience.comnih.gov | Slower, more laborious. |
| Non-Specific Binding | Reduced by PEI treatment. nih.gov | Generally low. |
| Recovery | Nearly quantitative (84-110% of gel filtration). nih.gov | Quantitative. |
| Format | Amenable to 96- and 384-well plates. sigmaaldrich.com | Typically performed in columns. |
| Primary Use | High-throughput screening, kinetic studies. nih.govnih.gov | Detailed affinity and kinetic measurements. |
Chromatographic and Electrophoretic Purification and Characterization
The purification and analytical characterization of this compound are essential steps to ensure compound identity and purity for research. Given its nature as a quaternary ammonium (B1175870) compound, specific chromatographic and electrophoretic techniques are employed. nih.govmdpi.com
High-voltage electrophoresis is a powerful technique for the purification of charged molecules. In the synthesis of [3H]-(+)-N-methyl-4-methyldiphenhydramine, high-voltage electrophoresis was the method of choice for its purification following its synthesis via methylation of its tertiary amine precursor. nih.gov This technique separates compounds based on their charge-to-mass ratio in an electric field. For a quaternary amine like this compound, which carries a permanent positive charge, this method is particularly effective at separating it from unreacted neutral or tertiary amine precursors. nih.gov Non-aqueous capillary electrophoresis (NACE) has also emerged as a high-performance separation technique for hydrophobic and quaternary amine compounds, offering high efficiency and resolution. nih.govmdpi.com
Table 2: Electrophoretic Conditions for Quaternary Amine Separation
| Parameter | Condition |
| Technique | Non-Aqueous Microchip Electrophoresis (NAME) nih.gov |
| Electrolyte | Methanol:Acetonitrile (90:10 v/v) with sodium deoxycholate nih.gov |
| Detection | Capacitively Coupled Contactless Conductivity Detection (C⁴D) nih.gov |
| Separation Voltage | Optimized based on analyte; can range up to 9 kV in NACE nih.govmdpi.com |
| Efficiency | 8.7×10⁴ to 3.0×10⁵ plates/m reported for some quaternary amines nih.gov |
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds. ukaazpublications.com For diphenhydramine (B27) and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used and robust method. sielc.comuobasrah.edu.iq
In Reversed-Phase HPLC , a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comresearchgate.net For the analysis of diphenhydramine hydrochloride, a mobile phase containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for mass spectrometry compatibility) has been successfully used. sielc.com This method is scalable and can be used for both analytical quantification and preparative isolation of impurities. sielc.com
Normal-Phase Liquid Chromatography , which uses a polar stationary phase and a non-polar mobile phase, can also be employed, though it is less common for these types of compounds. The choice between reversed-phase and normal-phase depends on the specific separation goals and the physicochemical properties of the analytes and impurities. Solid-phase extraction (SPE) is often used for sample clean-up prior to HPLC analysis, providing a simpler and faster alternative to liquid-liquid extraction. researchgate.net
Table 3: Example RP-HPLC Parameters for Diphenhydramine Analysis
| Parameter | Condition 1 uobasrah.edu.iq | Condition 2 ukaazpublications.com |
| Column | Arcus EP-C18 (5 µm, 4.6 x 250 mm) | Zorbas SB-C18 (3.5 µm, 100 x 3.0 mm) |
| Mobile Phase | Methanol:Acetonitrile:Water with Heptane Sulfonate & Triethylamine (10:26:64) | Methanol:Water:Formic Acid (65:35:0.5) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV at 254 nm | Not Specified |
| Retention Time | 9.9 min | 5 min (run time) |
In Vitro Experimental Models for this compound Research
In vitro experimental models are indispensable for characterizing the pharmacological profile of this compound at the molecular and cellular levels. These models allow for controlled investigation of its interaction with specific biological targets, free from the complexities of a whole organism.
For studying histamine H1-receptor antagonists, the primary in vitro models include:
Isolated Tissue Homogenates: Homogenates from tissues rich in the target receptor, such as the guinea-pig cerebellum or cerebral cortex, are a common source of receptors for radioligand binding assays. nih.gov These preparations are well-suited for determining binding affinity (Kᵢ or Kₐ) and for competition assays against other known ligands. nih.gov Studies with [3H]-QMDP have successfully used washed homogenates from guinea-pig cerebellum to characterize its high-affinity binding to H1-receptors. nih.gov
Cell Lines Expressing Target Receptors: Stably or transiently transfected cell lines (e.g., CHO, HEK 293) overexpressing a specific receptor subtype (e.g., human histamine H1-receptor) provide a clean and reproducible system. These models are ideal for high-throughput screening and for functional assays that measure the downstream consequences of receptor binding, such as changes in intracellular calcium or cyclic AMP levels.
Functional Assays: Beyond simple binding, functional assays in in vitro systems are crucial. For H2-antagonists, for example, inhibition of histamine-stimulated adenylate cyclase in guinea-pig cerebral cortex homogenates is a classic functional assay, and the results correlate highly with binding affinity data. nih.gov Similar functional assays can be designed to measure the antagonist activity of this compound at H1-receptors by measuring the inhibition of a histamine-induced response.
The use of these models has shown a strong correlation between the affinities of various compounds determined through inhibition of [3H]-QMDP binding and those determined using the classic H1-antagonist radioligand, [3H]-mepyramine, validating its utility as a research tool. nih.gov
Utilizing Washed Homogenates from Mammalian Tissues (e.g., Guinea-Pig Cerebellum, Cerebral Cortex)
A primary method for studying the binding characteristics of this compound involves the use of washed homogenates from specific mammalian tissues known to have a high density of histamine H1-receptors, such as the guinea-pig cerebellum and cerebral cortex. nih.govnih.gov This technique allows for the direct assessment of the compound's affinity for the H1-receptor in a near-native environment.
In these assays, a radiolabeled version of the compound, specifically [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), is synthesized and used as a radioligand. nih.govnih.gov The tissue homogenates are prepared by disrupting the cell membranes to release the receptors, followed by a series of washing steps to remove endogenous substances that could interfere with the binding assay. The washed homogenates are then incubated with the radioligand at varying concentrations.
The binding of [3H]-QMDP to H1-receptors is measured by separating the receptor-bound radioligand from the unbound radioligand, typically through rapid filtration. The amount of radioactivity retained on the filter corresponds to the amount of bound ligand. To determine the specific binding to H1-receptors, a parallel experiment is conducted in the presence of a high concentration of a known H1-receptor antagonist, such as mepyramine, to block all specific binding sites. nih.gov The difference between the total binding and the non-specific binding (in the presence of the competitor) represents the specific binding of [3H]-QMDP to H1-receptors.
Studies using this methodology have determined the affinity constant (Ka) of [3H]-QMDP for H1-receptors in guinea-pig cerebellum to be approximately 1.14 x 10⁹ M⁻¹. nih.gov Similar high affinities have been observed in the guinea-pig cerebral cortex and hippocampus. nih.gov However, the affinity was found to be lower in the rat cerebral cortex. nih.gov These experiments also revealed the presence of a secondary, non-muscarinic binding site for [3H]-QMDP in the guinea-pig cerebellum, although it accounts for a small fraction of the total binding. nih.gov The correlation between the affinities of various compounds determined through inhibition of [3H]-QMDP binding and [3H]-mepyramine binding is very high, validating the use of [3H]-QMDP as a reliable radioligand for H1-receptor studies. nih.gov
| Tissue Source | Radioligand | Affinity Constant (Ka) | Non-Specific Binding |
| Guinea-Pig Cerebellum | [3H]-QMDP | 1.14 ± 0.03 x 10⁹ M⁻¹ | 15-45% |
| Guinea-Pig Cerebral Cortex | [3H]-QMDP | Similar to Cerebellum | Not Specified |
| Guinea-Pig Hippocampus | [3H]-QMDP | Similar to Cerebellum | Not Specified |
| Rat Cerebral Cortex | [3H]-QMDP | 1.4 x 10⁸ M⁻¹ | Not Specified |
Cell-Based Assays for Receptor Function and Ligand Interactions
Cell-based assays are crucial for understanding the functional consequences of this compound binding to the H1-receptor. These assays utilize cultured cells that naturally express or are engineered to express the histamine H1-receptor. acs.org A common approach involves measuring changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation. The histamine H1-receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like histamine, initiates a signaling cascade leading to an increase in intracellular calcium. youtube.com
In a typical assay, cells expressing the H1-receptor are pre-incubated with varying concentrations of this compound before being stimulated with histamine. The ability of this compound to act as an antagonist is quantified by its capacity to inhibit the histamine-induced increase in [Ca²⁺]i. The results are often expressed as the concentration of the antagonist required to reduce the agonist response by 50% (IC₅₀). These functional assays provide a more physiologically relevant measure of a compound's potency compared to simple binding assays.
Furthermore, cell-based assays are valuable for studying the kinetics of ligand-receptor interactions, such as the association and dissociation rates of the compound. acs.org Understanding these kinetic parameters can provide insights into the duration of action of the antagonist.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering detailed insights into the molecular interactions between a ligand like this compound and its receptor target. nih.govdergipark.org.trnih.gov These approaches complement experimental data by providing a three-dimensional and dynamic view of the binding process.
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. researchgate.netnih.gov This method requires the three-dimensional structures of both the ligand (this compound) and the receptor (histamine H1-receptor). The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.
These simulations can identify key amino acid residues in the receptor's binding pocket that interact with the ligand. nih.gov For H1-receptor antagonists, important interactions often involve hydrogen bonds, ionic interactions with charged residues like aspartic acid, and hydrophobic interactions with aromatic residues. nih.gov Docking studies can help rationalize the observed structure-activity relationships of a series of compounds and guide the design of new analogs with improved affinity and selectivity.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering deeper insights into the binding mechanism. researchgate.neteasychair.orgnih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, allowing for the observation of conformational changes that occur upon binding. nih.govnih.gov
By simulating the trajectory of the complex, researchers can analyze the stability of the binding pose predicted by docking, identify the role of water molecules in mediating interactions, and calculate the binding free energy, which is a more rigorous measure of binding affinity. easychair.orgmdpi.com MD simulations can reveal the intricate details of how this compound stabilizes the inactive state of the H1-receptor, which is the mechanism of action for inverse agonists. nih.gov
Pharmacophore Modeling for H1 Receptor Antagonists
Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov For histamine H1-receptor antagonists, a typical pharmacophore model includes two aromatic rings and a basic nitrogen atom, which are characteristic structural features of this class of drugs. acs.orgnih.gov
By aligning a set of known active H1-antagonists, a common pharmacophore can be derived. This model can then be used to virtually screen large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be H1-receptor antagonists. A refined pharmacophoric model for H1-antagonists suggests that the position of the basic nitrogen can have significant freedom, and its interaction with a key aspartic acid residue (Asp116) in the receptor is crucial. nih.gov This approach has been instrumental in the rational design of novel H1-antihistamines. nih.gov
Molecular Mechanism of Action and Cellular Interactions of N Methyl 4 Methyldiphenhydramine
Mechanisms of Histamine (B1213489) H1 Receptor Antagonism
The primary pharmacological action of N-Methyl-4-methyldiphenhydramine is the blockade of the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This antagonism prevents histamine from binding to the receptor and initiating the cascade of intracellular events that lead to allergic and inflammatory responses.
Competitive Inhibition of Histamine Binding
This compound acts as a competitive antagonist at the histamine H1 receptor. This is substantiated by radioligand binding assays where its tritiated form, [³H]-(+)-N-methyl-4-methyldiphenhydramine, has been instrumental in characterizing the H1 receptor. Studies have demonstrated a high affinity of this compound for the H1 receptor in guinea-pig cerebellum homogenates. nih.gov The competitive nature of this binding is further supported by the strong correlation observed between the inhibition of [³H]-(+)-N-methyl-4-methyldiphenhydramine binding and the binding of other known H1 receptor antagonists like mepyramine. nih.gov This indicates that this compound and histamine vie for the same or overlapping binding sites on the receptor.
Binding Affinity of this compound for the Histamine H1 Receptor
| Tissue Source | Affinity Constant (Ka) |
| Guinea-pig cerebellum | 1.14 x 10⁹ M⁻¹ |
| Rat cerebral cortex | 1.4 x 10⁸ M⁻¹ |
This table illustrates the high binding affinity of this compound for the histamine H1 receptor, with variations observed across different species. nih.gov
Pseudoirreversible Antagonism and Slow Dissociation
Interaction with G Protein-Coupled Receptors (GPCRs) and Conformational States
As a GPCR, the histamine H1 receptor exists in multiple conformational states, primarily an inactive state and an active state. The binding of an agonist like histamine stabilizes the active conformation, leading to signal transduction. Conversely, antagonists like this compound preferentially bind to and stabilize the inactive conformation.
Molecular Recognition of Amino Acid Residues and Pi-Pi Interactions
The binding of H1-antihistamines to the H1 receptor involves key interactions with specific amino acid residues within the transmembrane helices of the receptor. While the precise crystal structure of this compound in complex with the H1 receptor is not available, insights can be gleaned from the known interactions of other antihistamines and the structure of the receptor itself.
The diphenylmethane (B89790) backbone of this compound is crucial for its interaction. The two phenyl rings are well-suited to engage in pi-pi stacking interactions with aromatic residues in the binding pocket of the H1 receptor. nih.gov Key aromatic residues in the H1 receptor that are likely involved in such interactions include tyrosine and tryptophan residues. nih.gov The methyl group on one of the phenyl rings may further enhance hydrophobic interactions within the binding pocket. The positively charged quaternary nitrogen is expected to form a crucial ionic bond with a negatively charged aspartate residue, a common feature in the binding of aminergic ligands to GPCRs. nih.gov
Ligand-Induced Conformational Stabilization of Receptor States
This compound, like its parent compound diphenhydramine (B27), is considered an inverse agonist rather than a neutral antagonist. drugbank.com This means that it does not simply block the binding of histamine but actively reduces the basal, constitutive activity of the H1 receptor. It achieves this by binding to and stabilizing the inactive conformational state of the receptor. nih.gov This stabilization shifts the equilibrium of the receptor population towards the inactive state, thereby preventing the receptor from signaling, even in the absence of histamine. This ligand-induced stabilization of the inactive receptor conformation is a hallmark of the molecular mechanism of inverse agonists acting on GPCRs.
Influence on Membrane Properties and Ion Transport at the Cellular Level
The quaternary ammonium (B1175870) structure of this compound imparts a permanent positive charge, which can influence its interaction with the cell membrane. While its primary action is receptor-mediated, interactions with the lipid bilayer are also possible. Studies on related compounds, such as diphenhydramine, have explored their interactions with membrane-mimicking surfactant molecules. nih.gov These interactions can be influenced by hydrophobic and electrostatic forces. nih.gov The rigid, bulky structure of diphenhydramine derivatives suggests they may partition into the membrane, although the permanent charge on this compound would likely limit its ability to passively diffuse across the membrane. There is no direct evidence to suggest that this compound has a primary mechanism of action involving the direct modulation of ion transport channels independent of its H1 receptor antagonism.
Modulation of Ion Fluxes (e.g., K+, Ca++) in Model Systems
The interaction of this compound with ions, particularly K+ and Ca++, has been observed primarily through its influence on receptor binding and the known channel-blocking activities of its parent compound, diphenhydramine.
The inhibitory concentrations (IC50) for various cations on the binding of [3H]-QMDP are detailed below:
| Cation | IC50 (mM) for Inhibition of [3H]-QMDP Binding nih.gov |
| Li+ | 39 |
| Na+ | 39 |
| K+ | 132 |
| Cs+ | >200 |
| Rb+ | >200 |
| Mg2+ | 1.8 |
| Ca2+ | 2.0 |
| Sr2+ | 2.5 |
| Ba2+ | 3.5 |
| Mn2+ | 0.08 |
This data indicates a clear interaction with K+ and Ca++ ions, with divalent cations being significantly more potent inhibitors of binding than monovalent cations. nih.gov
Furthermore, the parent compound, diphenhydramine, is known to block several types of ion channels. It has been shown to inhibit voltage-gated sodium channels, which is thought to contribute to its local anesthetic effects. nih.govnih.gov More relevant to this section, diphenhydramine also affects potassium channels. Studies have demonstrated that it blocks the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. guidetopharmacology.org The IC50 value for this inhibition has been reported to be in the micromolar range. Additionally, research indicates that the analgesic effects of diphenhydramine involve both ATP-sensitive (KATP) and Ca2+-gated K+ channels. nih.gov
Given that this compound is a close structural analogue of diphenhydramine, it is plausible that it shares some of these ion channel modulating properties. The addition of a methyl group to the nitrogen atom to make it a quaternary amine, as in this compound, can alter the molecule's interaction with channel binding sites but does not eliminate the potential for such interactions.
While direct electrophysiological studies on this compound's effect on K+ and Ca++ currents are limited, the existing data on cation inhibition of its receptor binding, combined with the known activities of its parent compound, strongly suggest a role in modulating ion fluxes. nih.gov
Future Research Directions and Translational Perspectives for N Methyl 4 Methyldiphenhydramine Research
Development of Next-Generation Radioligands for Receptor Mapping and Imaging
The ability to visualize and quantify receptor distribution in the brain is crucial for understanding neurological processes and developing targeted therapies. N-Methyl-4-methyldiphenhydramine has already proven to be a valuable scaffold for creating such tools.
A tritiated, quaternary derivative, [3H]-(+)-N-methyl-4-methyldiphenhydramine ([3H]-QMDP), has been successfully synthesized and characterized as a potent and specific radioligand for the histamine (B1213489) H1-receptor. nih.govnih.gov This radioligand was developed by methylating its tertiary amine analogue and was purified using high-voltage electrophoresis. nih.gov Studies using [3H]-QMDP have demonstrated its high affinity for H1-receptors in various brain tissues. nih.govnih.gov For instance, in homogenates of guinea-pig cerebellum, it binds with a high affinity constant (Ka), and similar affinities were observed in the cerebral cortex and hippocampus of the same species. nih.govnih.gov
The development of such radiolabeled molecules is critical for Positron Emission Tomography (PET), an imaging technique that allows for the in-vivo measurement of receptor occupancy. nih.gov PET studies using other ligands, such as ¹¹C-doxepin, have successfully quantified the brain H1 receptor occupancy of diphenhydramine (B27). nih.gov Future research could focus on developing carbon-11 (B1219553) or fluorine-18 (B77423) labeled versions of this compound. These next-generation radioligands would enable non-invasive PET imaging of H1-receptor density and distribution in living subjects, offering invaluable insights into the role of these receptors in health and disease. nih.govnih.gov The potential utility of [3H]-QMDP for studying H1-receptors on the plasma membrane of cultured cells has also been noted, suggesting its application in detailed in-vitro assays. nih.gov
Table 1: Binding Affinity of [3H]-(+)-N-Methyl-4-methyldiphenhydramine ([3H]-QMDP) at Histamine H1-Receptors
| Tissue | Species | Affinity Constant (Ka) in M-1 | Reference |
|---|---|---|---|
| Cerebellum | Guinea-Pig | 1.14 x 109 | nih.gov |
| Cerebral Cortex | Guinea-Pig | Similar to Cerebellum | nih.gov |
| Hippocampus | Guinea-Pig | Similar to Cerebellum | nih.gov |
| Cerebral Cortex | Rat | 1.4 x 108 | nih.gov |
Design of Novel Chemical Probes for Receptor Pharmacodynamics
Chemical probes are essential tools for dissecting the pharmacological properties of receptors. nih.gov Building on the success of [3H]-QMDP as a radioligand, future efforts can be directed toward designing novel chemical probes based on the this compound structure to explore receptor pharmacodynamics in greater detail. nih.gov
The validation of [3H]-QMDP as a specific H1-receptor probe was established by demonstrating a strong correlation between the binding affinities of 15 different compounds measured through inhibition of [3H]-QMDP and those measured using the classic H1-receptor radioligand, [3H]-mepyramine. nih.govnih.gov This confirms that this compound derivatives can serve as reliable probes.
Future research could involve:
Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold could create probes for use in fluorescence microscopy and flow cytometry. These tools would allow for real-time visualization of receptor trafficking and dynamics in living cells without the need for radioactive materials. nih.gov
Photoaffinity Labels: Incorporating a photoreactive group into the molecule could generate photoaffinity labels. When activated by light, these probes form a covalent bond with the receptor, enabling the identification and isolation of the ligand-binding pocket and associated proteins.
Selectivity Profiling: Synthesizing a library of analogs based on the this compound core and screening them against a wide panel of receptors would help in developing probes with even higher selectivity for the H1-receptor or, conversely, in identifying new, unexpected receptor targets for this chemical class.
Exploration of Diverse Biological Activities at a Mechanistic Level (e.g., Antimicrobial Properties)
Beyond its well-known interaction with histamine receptors, this compound has been identified as a candidate for investigation into other biological activities, including potential antimicrobial effects. ontosight.ai This aligns with findings that its parent compound, diphenhydramine, and other antihistamines possess antibacterial properties. nih.govnih.govbiorxiv.orgmdpi.com
Studies on diphenhydramine have demonstrated its ability to inhibit the growth of a range of bacteria. nih.gov For example, it has been shown to be effective against Escherichia coli, Klebsiella species, and Staphylococcus aureus. nih.gov The mechanism appears to involve a rapid interference with cell metabolism, leading to a halt in reproduction. nih.gov More recent research has also highlighted diphenhydramine's ability to inhibit the growth of Pseudomonas aeruginosa, reduce biofilm formation, and prevent its attachment to epithelial cells. biorxiv.orgmdpi.com This activity is linked to its function as an agonist for T2R bitter taste receptors, which triggers innate immune responses like nitric oxide production. mdpi.com
Given that this compound is a close structural analog, it is a prime candidate for similar investigations. Future research should focus on:
Determining the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of pathogenic bacteria and fungi.
Investigating its mechanistic action, specifically whether it also acts on bacterial cell metabolism or possesses other disruptive capabilities.
Exploring its potential to act synergistically with existing antibiotics, which has been observed with diphenhydramine and levofloxacin. researchgate.net
Table 2: Documented Antibacterial Activity of Diphenhydramine (Parent Compound)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.18% | nih.gov |
| Klebsiella strains | 0.18% | nih.gov |
| Staphylococcus aureus haemolyticus | 0.37% | nih.gov |
| Pseudomonas aeruginosa | 0.75% | nih.gov |
| Streptococcus faecalis | 1.5% | nih.gov |
Advancements in Computational Predictive Modeling for Drug Discovery and Optimization
Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with developing new therapeutic agents. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, have been applied to the parent molecule, diphenhydramine, to analyze its stability and structure. dergipark.org.tr
These powerful in-silico techniques can be applied to this compound for several future research purposes:
Structure-Based Drug Design (SBDD): If the 3D structure of the H1-receptor is known or can be modeled, docking simulations can predict the precise binding mode of this compound. This information can guide the rational design of new derivatives with enhanced affinity and selectivity. beilstein-journals.org
Ligand-Based Drug Design (LBDD): In the absence of a receptor structure, computational models can be built based on the chemical features of known active ligands. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify the key structural motifs required for the biological activity of this compound, facilitating the design of more potent analogs. beilstein-journals.org
ADME/Tox Prediction: Computational algorithms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its potential derivatives. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, optimizing the selection of candidates for further experimental testing.
Application in Understanding Receptor Activation and Allosteric Modulation
A frontier in pharmacology is the study of allosteric modulation, where a ligand binds to a receptor at a site topographically distinct from the primary (orthosteric) binding site. nih.govwikipedia.org This binding event changes the receptor's conformation, which can modulate the affinity or efficacy of the endogenous agonist. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent). wikipedia.orgnih.gov
While this compound is known as a histamine H1-receptor antagonist, acting at the orthosteric site, its potential to interact with allosteric sites on this or other G-protein coupled receptors (GPCRs) remains an unexplored and exciting research direction. The structural framework of diphenhydramine derivatives could serve as a template for designing compounds that probe for allosteric sites.
Future research in this area could involve:
Screening for Allosteric Effects: Developing functional assays to screen this compound and a library of its analogs for their ability to modulate the binding or signaling of known H1-receptor agonists.
Investigating Receptor Dimerization: Allosteric modulators can influence how receptors form dimers or larger complexes, which is a key aspect of their function. Studies could explore whether this compound affects H1-receptor homo- or heterodimerization.
Expanding to Other Receptors: Given that some drugs exhibit allosteric effects on multiple receptors (e.g., dopamine (B1211576) and serotonin (B10506) receptors), investigating the this compound scaffold for allosteric modulation of other GPCRs could uncover novel pharmacology. nih.gov This approach offers the potential to develop drugs with greater subtype selectivity and more nuanced physiological effects compared to traditional orthosteric ligands. nih.gov
Q & A
Basic: What are the optimal storage and preparation protocols for N-Methyl-4-methyldiphenhydramine in receptor binding assays?
Methodological Answer:
this compound should be stored at -20°C in a tightly sealed container to prevent degradation, as indicated for structurally similar compounds . Prior to use, reconstitute the compound in anhydrous dimethyl sulfoxide (DMSO) or ethanol to avoid hydrolysis. For assays requiring aqueous buffers, prepare fresh dilutions in phosphate-buffered saline (PBS) immediately before experimentation. Safety protocols mandate the use of gloves, protective eyewear, and fume hoods during handling to minimize exposure .
Basic: How to design experiments using [³H]-(+)-N-methyl-4-methyldiphenhydramine as a radioligand for histamine H1-receptors?
Methodological Answer:
Key steps include:
- Receptor Preparation : Isolate membrane fractions from target tissues (e.g., guinea pig cerebellum) to ensure receptor integrity .
- Binding Conditions : Use Tris-HCl buffer (pH 7.4) with 1 mM EDTA to minimize cation interference. Include controls with excess unlabeled ligand (e.g., 1 µM temelastine) to quantify nonspecific binding .
- Incubation : Conduct assays at 25°C for equilibrium binding (typically 60–90 minutes). Centrifuge or filter samples to separate bound/free ligand .
- Data Normalization : Express results as specific binding (total binding minus nonspecific binding) and normalize to protein concentration .
Advanced: How to address discrepancies in antagonist binding data when using different cations (e.g., Li⁺ vs. Na⁺) in H1-receptor studies?
Methodological Answer:
Cations like Li⁺ and Na⁺ differentially modulate ligand-receptor interactions. For example:
- LiCl reduces [³H]-QMDP binding affinity more significantly than NaCl, suggesting cation-specific allosteric effects .
- Resolution Strategy :
- Perform parallel experiments with standardized cation concentrations (e.g., 100 mM NaCl vs. LiCl).
- Use Hill equation analysis to compare cooperativity coefficients and identify cation-dependent shifts in binding curves .
- Validate findings with alternative ligands (e.g., [³H]-mepyramine) to isolate cation effects from ligand-specific biases .
Advanced: What statistical methods are recommended for analyzing multiple comparisons in binding affinity studies involving this compound?
Methodological Answer:
To control type I errors in multi-ligand or multi-condition studies:
- Apply the Benjamini-Hochberg procedure to adjust the false discovery rate (FDR) while retaining statistical power .
- Example Workflow:
- This approach balances sensitivity and specificity, particularly when not all hypotheses are null .
Advanced: How do binding kinetics of this compound compare to mepyramine under varying temperatures?
Methodological Answer:
- Kinetic Profiling :
- Methodological Note : Use nonlinear regression (e.g., one-phase association/dissociation models) to derive and . Compare Akaike information criterion (AIC) values to validate model fit .
Data Management: How to ensure FAIR compliance for experimental data generated with this compound?
Methodological Answer:
Adopt the NFDI4Chem framework for chemistry
- Metadata Standards : Include experimental parameters (e.g., buffer composition, temperature) using controlled vocabularies (e.g., ChEBI for chemical identifiers) .
- Repositories : Deposit raw NMR/filter-binding data in Chemotion or RADAR4Chem , ensuring DOI assignment for citability .
- Quality Control : Implement peer-review checks for dataset completeness (e.g., MIAME-style checklists) during manuscript submission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
